6-Amino-2-cyanobenzothiazole: A Technical Guide to its Chemical Properties, Structure, and Applications
6-Amino-2-cyanobenzothiazole: A Technical Guide to its Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-2-cyanobenzothiazole (ACBT) is a pivotal heterocyclic building block with significant applications in chemical biology, diagnostics, and drug development. Its unique structure, featuring a reactive cyano group and a versatile amino functionality, makes it a key precursor for the synthesis of luciferin (B1168401) analogues for bioluminescence imaging and a partner in bioorthogonal "click" chemistry reactions. This technical guide provides an in-depth overview of the chemical properties, structure, and key experimental protocols related to 6-Amino-2-cyanobenzothiazole, serving as a comprehensive resource for researchers in the field.
Chemical Properties and Structure
6-Amino-2-cyanobenzothiazole is a yellow to brown solid crystalline substance.[1][2] Its core structure consists of a bicyclic benzothiazole (B30560) system, with an amino group at the 6-position and a nitrile group at the 2-position.
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | 6-amino-1,3-benzothiazole-2-carbonitrile | [3] |
| Synonyms | 2-Cyano-6-aminobenzothiazole, 6-Amino-2-benzothiazolecarbonitrile | [4] |
| CAS Number | 7724-12-1 | [4] |
| Molecular Formula | C₈H₅N₃S | [3][4] |
| Molecular Weight | 175.21 g/mol | [3][4] |
| Appearance | Yellow to brown solid/crystals | [1][2] |
| Storage | 2-8°C | [1][5] |
Physicochemical Properties
| Property | Value | Notes | Reference |
| Melting Point | Not available | Data for the precursor, 2-chloro-6-nitrobenzothiazole, is 193–194 °C. | |
| Boiling Point | 384.9 ± 34.0 °C | Predicted | [2] |
| pKa | 1.43 ± 0.10 | Predicted | [2] |
| XLogP3 | 1.7 | Computed | [3] |
| Solubility | Not quantitatively determined. | Expected to be soluble in organic solvents like DMSO and DMF. |
Spectroscopic Data
NMR Spectroscopy
The following ¹H and ¹³C NMR data were reported for 6-Amino-2-cyanobenzothiazole.
¹H NMR (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.64 | d | 8.7 | H-4 |
| 7.14 | d | 2.3 | H-7 |
| 6.84 | dd | 8.7, 2.4 | H-5 |
| 6.00 | s | - | -NH₂ |
¹³C NMR (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 153.3 | C-7a |
| 149.2 | C-6 |
| 138.3 | C-3a |
| 125.0 | C-4 |
| 124.9 | C-2 |
| 116.5 | C-5 |
| 114.7 | -CN |
| 104.9 | C-7 |
Mass Spectrometry
While experimental mass spectra are not widely published, the expected mass for the protonated molecule is readily calculated.
| Technique | Expected m/z | Species | Reference |
| ESI-MS | 176.0 | [M+H]⁺ | [6] |
Infrared (IR) Spectroscopy
-
N-H stretching (amine): Sharp bands around 3300-3500 cm⁻¹ (primary amines typically show two bands).[7]
-
C≡N stretching (nitrile): A sharp, medium-intensity band in the range of 2220-2260 cm⁻¹.
-
C=N and C=C stretching (aromatic rings): Bands in the 1500-1600 cm⁻¹ region.
-
C-N stretching (aromatic amine): Absorption in the 1250-1360 cm⁻¹ range.
Experimental Protocols
Synthesis of 6-Amino-2-cyanobenzothiazole via DABCO-Catalyzed Cyanation
This protocol is adapted from an economical and scalable synthesis method. The overall synthesis is a two-step process starting from 2-chloro-6-nitro-1,3-benzothiazole.
Step 1: Synthesis of 6-Nitro-1,3-benzothiazole-2-carbonitrile
-
To a stirred solution of 2-chloro-6-nitro-1,3-benzothiazole (10.0 g, 46.59 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (748 mg, 6.99 mmol) in acetonitrile (B52724) (1000 mL), slowly add a solution of NaCN (2.40 g, 48.97 mmol) in H₂O (100 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction and proceed with an appropriate aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by filtration through a short silica (B1680970) plug.
Step 2: Synthesis of 6-Amino-1,3-benzothiazole-2-carbonitrile
-
To a suspension of 6-nitro-1,3-benzothiazole-2-carbonitrile (5.00 g, 24.37 mmol) in acetic acid (500 mL), add iron powder (68.05 g, 1218.55 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Dilute the reaction mixture with water (1 L) and remove the unreacted iron by filtration through celite.
-
Extract the aqueous solution with ethyl acetate (B1210297) (4 x 500 mL).
-
Wash the combined organic layers with brine (2 x 300 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to yield the final product.
Protocol for Site-Specific Protein Labeling via CBT-Cysteine Click Chemistry
This protocol outlines the general procedure for labeling a protein containing a terminal cysteine residue with a 6-Amino-2-cyanobenzothiazole-derivatized probe.
-
Protein Preparation : Dissolve the purified protein containing an N-terminal cysteine in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to a concentration of 1-10 mg/mL.
-
Reduction of Cysteine : To ensure the cysteine thiol is in its reduced, reactive form, add a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate the solution for 30 minutes at room temperature.
-
Labeling Reaction : Prepare a stock solution of the 6-Amino-2-cyanobenzothiazole-functionalized probe in a compatible organic solvent (e.g., DMSO). Add the probe to the protein solution at a 5- to 20-fold molar excess. The final concentration of the organic solvent should be kept low (typically <5% v/v) to prevent protein denaturation.
-
Incubation : Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The progress of the reaction can be monitored by LC-MS.
-
Purification : Remove the unreacted probe and byproducts by size-exclusion chromatography (e.g., a PD-10 desalting column) equilibrated with the desired buffer for downstream applications.
-
Characterization : Confirm the successful labeling of the protein by SDS-PAGE (which may show a shift in molecular weight) and/or mass spectrometry to determine the final mass of the labeled protein.
Applications in Bioluminescence Imaging
A primary application of 6-Amino-2-cyanobenzothiazole is in the field of bioluminescence imaging (BLI). It serves as a precursor to aminoluciferin, the substrate for firefly luciferase. The "split-luciferin" strategy involves the bioorthogonal reaction between a 6-Amino-2-cyanobenzothiazole derivative and a cysteine-containing molecule to generate the active luciferin in situ.
This approach allows for the conditional activation of a bioluminescent signal upon the interaction of the ACBT-probe with a specific biological target containing a cysteine residue, enabling the imaging of various biological processes such as enzyme activity or protein-protein interactions in living cells and organisms.[8]
Safety Information
6-Amino-2-cyanobenzothiazole is classified as hazardous. It is harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated fume hood.
Conclusion
6-Amino-2-cyanobenzothiazole is a versatile and valuable chemical tool for researchers. Its well-defined chemical properties and reactivity, particularly in the context of bioluminescence and bioorthogonal chemistry, have established it as a key component in the development of advanced molecular probes and bioconjugates. The detailed synthetic and labeling protocols provided in this guide offer a practical resource for its application in diverse research settings. Further investigation into its physicochemical properties, such as a definitive melting point and quantitative solubility, would be beneficial for the broader scientific community.
References
- 1. 6-氨基-2-氰基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 7724-12-1 CAS MSDS (6-Amino-2-benzothiazolecarbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 6-Amino-2-cyanobenzothiazole | C8H5N3S | CID 14157112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. 6-Amino-2-cyanobenzothiazole|CAS 7724-12-1|RUO [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
